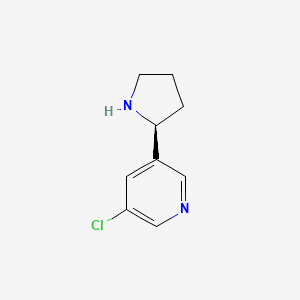

(S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine

Description

Significance of Nitrogen Heterocycles in Academic Chemical Sciences

Nitrogen-containing heterocycles, which are cyclic compounds containing at least one nitrogen atom within their ring structure, are of paramount importance in the chemical sciences. ontosight.aiclearsynth.com These structures are ubiquitous in nature, forming the core of many essential biological molecules such as nucleic acids, vitamins, and alkaloids. nih.gov In academic and industrial research, nitrogen heterocycles are a cornerstone of medicinal chemistry, with studies indicating that a majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring. clearsynth.combldpharm.com

The versatility of nitrogen heterocycles stems from their unique electronic properties and their ability to engage in various non-covalent interactions, including hydrogen bonding. This makes them ideal for designing molecules that can bind to biological targets with high affinity and specificity. nih.gov Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, polymers, and catalysts, highlighting their broad impact across scientific disciplines. clearsynth.combldpharm.com

The Pyrrolidine-Pyridine Moiety as a Privileged Scaffold in Research

Within the vast family of nitrogen heterocycles, structures that combine a pyridine (B92270) ring with a pyrrolidine (B122466) ring are of particular interest to researchers. This combination, known as the pyrrolidine-pyridine moiety, is often referred to as a "privileged scaffold." The term "privileged scaffold" describes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a fertile starting point for drug discovery. mdpi.com

The pyridine ring, an aromatic six-membered heterocycle, offers a rigid framework and can act as a hydrogen bond acceptor. uni.lu Its aromatic nature also allows for a variety of chemical modifications. The pyrrolidine ring, a saturated five-membered heterocycle, provides three-dimensional structural diversity due to its non-planar, puckered conformation. researchgate.netnih.gov This 3D character is increasingly sought after in drug design to improve properties such as solubility and to enable more specific interactions with protein binding sites. The pyrrolidine nitrogen also provides a point for substitution, which is a common feature in many approved drugs containing this scaffold. nih.gov

Overview of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine in Research Context

This compound is a specific example of the pyrrolidine-pyridine scaffold that has garnered attention as a key chemical intermediate. clearsynth.com An intermediate is a molecule that is formed during the course of a chemical synthesis and is subsequently used to create a more complex final product. The "(S)" designation in its name refers to the specific stereochemistry at the chiral center of the pyrrolidine ring, which can be crucial for the biological activity of the final compounds derived from it.

While detailed research focusing exclusively on this compound is not extensive, its significance is evident from its application in the synthesis of more complex molecules. It serves as a critical building block for creating ligands that target specific biological receptors, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are involved in a variety of neurological processes, and ligands that bind to them are investigated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. bldpharm.com The presence of a chlorine atom on the pyridine ring can also influence the electronic properties and binding interactions of the final molecule. vulcanchem.com

Below is a table summarizing some of the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1025976-52-6 |

| Classification | Chemical Intermediate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMCOBNEQWNDEO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Chiral Control in S 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Importance of Stereochemistry in Pyridine-Pyrrolidine Systems

The pyridine-pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The three-dimensional arrangement of atoms, or stereochemistry, is paramount as biological systems, such as enzymes and receptors, are inherently chiral. The saturated pyrrolidine (B122466) ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.govresearchgate.net Each of these isomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov

The specific spatial orientation of substituents on the pyrrolidine ring dictates how the molecule interacts with its biological target. nih.govresearchgate.net A precise fit into a protein's binding pocket is often required for efficacy, and only one enantiomer or diastereomer may achieve this optimal interaction. The other isomers might be inactive or, in some cases, contribute to off-target effects. Therefore, controlling the absolute configuration at the C2 position of the pyrrolidine ring in (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine is essential for its intended biological function. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole, making it a versatile component in drug design. nih.govresearchgate.net

Asymmetric Synthetic Strategies for the Pyrrolidine Moiety

The asymmetric synthesis of the chiral pyrrolidine moiety is the cornerstone for producing enantiomerically pure this compound. Several key strategies have been developed to establish the desired stereocenter.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. One notable strategy involves the use of chiral sulfinimines. For instance, a diastereoselective Mannich reaction can be performed where an enolate adds to a chiral sulfinimine, followed by further transformations and cyclization to forge the pyrrolidine ring in a stereocontrolled manner. nih.govacs.org Another approach uses chiral auxiliaries attached to the nitrogen atom to direct intramolecular aza-Michael cyclizations, although this has seen limited application. whiterose.ac.uk

Asymmetric Catalysis (Organocatalysis and Metal-Catalyzed)

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis: This field has rapidly expanded, with pyrrolidine-based catalysts themselves being central to many transformations. nih.gov Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective aminocatalysts that activate substrates by forming nucleophilic enamines or electrophilic iminium ions. nih.govbeilstein-journals.orgnih.gov These catalysts have been successfully applied to a wide range of reactions to construct chiral pyrrolidines, including Michael additions, aldol (B89426) reactions, and [3+2] cycloadditions. nih.govbeilstein-journals.orgmdpi.com

Metal-Catalyzed Synthesis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. Various metal-catalyzed reactions have been employed to produce chiral pyrrolidines. These include rhodium-catalyzed asymmetric C–H insertion, iridium-catalyzed allylic substitutions and aminations, and copper-catalyzed cycloadditions. acs.orgmorressier.comnih.gov Another powerful technique is the enantioselective deprotonation of N-Boc-pyrrolidine using a complex of s-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine, followed by reaction with an electrophile. nih.gov

| Reaction Type | Catalyst/Ligand | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition | Diarylprolinol silyl ether (Organocatalyst) | Addition of aldehydes to nitroolefins. | Up to 85% ee | beilstein-journals.org |

| [3+2] Cycloaddition | Ag₂CO₃ (Metal Catalyst) | Reaction of azomethine ylides with N-tert-butanesulfinylazadienes. | High diastereoselectivity | acs.org |

| Intramolecular Allylic Amination | Iridium complex with chiral phosphoramidite (B1245037) ligand | Stereodivergent synthesis; access to both cis and trans isomers. | High dr and ee | nih.gov |

| C–H Insertion | Rhodium(II) complex | Direct difunctionalization of a pyrrolidine moiety. | High enantio- and diastereocontrol | acs.org |

| Addition-Cyclization | Imidazolidinone (Organocatalyst) | Cascade reaction of tryptamines with α,β-unsaturated aldehydes. | High yield and excellent enantioselectivities | nih.gov |

Chiral Pool Synthesis Approaches

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for synthesis. For pyrrolidine synthesis, the amino acids L-proline and L-hydroxyproline are exceptionally common and versatile starting points. mdpi.comnih.gov These compounds provide a pre-existing, stereochemically defined pyrrolidine ring that can be chemically modified to achieve the target structure. mdpi.com For example, (S)-prolinol, obtained by the reduction of L-proline, is a key precursor for many pyrrolidine-containing drugs. nih.gov Similarly, pyroglutamic acid, another derivative of the chiral pool, serves as a starting material for various 2,5-disubstituted pyrrolidines. acs.org This approach leverages nature's stereocontrol to ensure the final product has the correct absolute configuration.

Enantioselective Formation of Pyrrolidine-Pyridine Linkages

The formation of the bond between the chiral pyrrolidine ring and the 3-chloro-5-pyridine moiety is a critical step that must proceed without compromising the stereochemical integrity of the pyrrolidine. Common strategies involve the coupling of a pre-formed, enantiopure pyrrolidine derivative with a suitable pyridine (B92270) electrophile.

One of the most prevalent methods is nucleophilic aromatic substitution (SNAr), where the secondary amine of the (S)-pyrrolidine acts as a nucleophile, displacing a leaving group (such as a fluorine or chlorine atom) from an activated pyridine ring. For example, a reaction between (S)-pyrrolidine and 3-chloro-5-fluoropyridine (B1590662) would selectively displace the more labile fluorine atom.

Alternatively, modern cross-coupling reactions offer powerful methods for forming C-N or C-C bonds. While direct C-N cross-coupling to form the bond is feasible, a more common industrial approach involves forming a C-C bond between the two rings. For instance, a rhodium-catalyzed asymmetric carbometalation has been used to couple aryl boronic acids to dihydropyridines to synthesize chiral piperidines, a strategy that could be adapted for pyrrolidine-pyridine systems. nih.govacs.org Such methods often rely on chiral ligands to control the stereochemistry of the coupling process itself, though in the synthesis of this compound, the chirality is typically pre-installed in the pyrrolidine fragment. The key challenge is to ensure the coupling conditions are mild enough to prevent racemization of the chiral center.

Diastereoselective Control in Multi-Step Syntheses

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) becomes crucial. The synthesis of complex pyrrolidine derivatives often involves reactions that create new stereocenters in the presence of existing ones. The inherent chirality of the starting material or an intermediate can be used to direct the stereochemical outcome of subsequent steps.

Diastereoselective control is often achieved through reactions like [3+2] cycloadditions, where a chiral dipolarophile or dipole precursor dictates the facial selectivity of the approach of the reacting partner, simultaneously generating up to four stereogenic centers with high control. acs.org Similarly, multicomponent reactions have been developed to construct highly substituted pyrrolidines with up to three new stereocenters in a single, highly diastereoselective operation. nih.gov

A "memory of chirality" approach has also been established, where the axial chirality of a transient enolate intermediate, derived from an α-amino acid, directs an intramolecular SN2' reaction to form a functionalized pyrrolidine with excellent diastereoselectivity. acs.orgelsevierpure.com Furthermore, stereodivergent synthesis allows access to different diastereomers from the same starting material simply by changing the enantiomer of the chiral catalyst ligand, offering remarkable flexibility in accessing the desired molecular architecture. nih.gov

| Reaction Type | Key Substrates/Reagents | Stereochemical Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | (S)-sulfinyl group induces (2S,3R,4S,5R) configuration in the pyrrolidine. | acs.org |

| Intramolecular SN2' Reaction | α-Amino ester enolates with allylic halides | "Memory of chirality" leads to excellent dia- and enantioselectivity. | acs.orgelsevierpure.com |

| Multicomponent Reaction | Optically active phenyldihydrofuran, N-tosyl imino ester, and silane | Constructs up to three stereogenic centers in one operation. | nih.gov |

| Intramolecular Allylic Amination | Homochiral amino-alkene carbonates with Ir-catalyst | Ligand-controlled synthesis of either trans- or cis-2,5-disubstituted pyrrolidines. | nih.gov |

Application of S 3 Chloro 5 Pyrrolidin 2 Yl Pyridine As a Versatile Building Block in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine, originating from the (S)-configuration of the pyrrolidine (B122466) ring, makes it a prized chiral building block in asymmetric synthesis. nih.gov The use of such enantiomerically pure starting materials is a fundamental strategy for introducing a specific stereochemistry into a target molecule, thereby avoiding the need for challenging chiral separations or complex asymmetric reactions later in the synthetic sequence. nih.gov

The pyrrolidine scaffold is a common structural motif found in a vast number of biologically active natural products and pharmaceutical compounds. nih.gov Consequently, chiral pyrrolidine derivatives are crucial intermediates. The synthesis of complex chiral piperidines, for instance, which are prevalent in many drug candidates, often relies on the functionalization of pyridine (B92270) precursors. nih.govsnnu.edu.cn A rhodium-catalyzed asymmetric carbometalation of a dihydropyridine, for example, can furnish 3-substituted tetrahydropyridines with high enantioselectivity, which are then reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org The this compound structure serves as a key component in the synthesis of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, such as ABT-089, which have been investigated for their cognition-enhancing properties. nih.govresearchgate.netsigmaaldrich.com

The strategic importance of this building block is highlighted in its application to the synthesis of various bioactive molecules. The pyrrolidine core itself can be synthesized through various enantioselective methods to serve as a precursor for more complex targets. researchgate.net The presence of both the pyridine and the chiral pyrrolidine allows for stepwise, controlled modifications to build intricate molecular architectures.

Table 1: Examples of Complex Molecules Derived from Pyrrolidine/Pyridine Building Blocks This table is for illustrative purposes and shows compounds that can be conceptually derived from similar chiral building blocks.

| Target Molecule Class | Key Synthetic Strategy | Resulting Core Structure |

| Nicotinic Acetylcholine Receptor Ligands | Functionalization of the pyridine and pyrrolidine rings | 3-(Pyrrolidinylmethoxy)pyridine |

| Chiral Piperidines | Asymmetric functionalization of a pyridine derivative | 3-Substituted Piperidine (B6355638) |

| Endothelin Antagonists | Diastereoselective conjugate addition to an oxazine (B8389632) precursor | 2,3,4-Trisubstituted Pyrrolidine |

Utility in the Construction of Diverse Heterocyclic Systems

This compound is an excellent starting material for the construction of more elaborate heterocyclic systems due to its multiple points of reactivity. nih.gov The pyridine ring and the pyrrolidine ring can each serve as a foundation for the annulation of additional rings, leading to fused or spirocyclic systems. researchgate.netresearchgate.net

The chlorine atom on the pyridine ring is a particularly useful functional handle. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. rsc.org This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, or amino substituents at the 3-position of the pyridine ring, significantly diversifying the molecular structure.

Furthermore, the secondary amine of the pyrrolidine ring is nucleophilic and can be functionalized through acylation, alkylation, or reductive amination. This position is often used to link the core structure to other molecular fragments or to build new heterocyclic rings fused to the pyrrolidine. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of bicyclic systems containing the pyrrolidine core. nih.gov The combination of these reactive sites allows synthetic chemists to systematically build molecular complexity and create novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. amazonaws.com

Precursor in Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is crucial for the advancement of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. researchgate.netx-mol.com Chiral pyridine-containing ligands are among the most widely utilized classes of ligands in transition-metal catalysis. nih.gov The structure of this compound makes it an ideal precursor for the synthesis of chiral ligands.

When used as a ligand, the nitrogen atom of the pyridine ring and the nitrogen atom of the chiral pyrrolidine ring can act as a bidentate chelating system, binding to a metal center. The (S)-stereocenter on the pyrrolidine ring creates a well-defined chiral environment around the metal. This steric and electronic influence can effectively control the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. nih.gov

Ligands derived from this scaffold can be employed in a wide array of metal-catalyzed transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. unimi.it The ability to easily modify the structure—for instance, by substituting the chlorine atom or functionalizing the pyrrolidine nitrogen—allows for the fine-tuning of the ligand's steric and electronic properties. This modularity is essential for optimizing catalyst performance for a specific chemical transformation. nih.gov

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen large numbers of compounds (known as libraries) to identify new drug leads. nih.govfortunepublish.comescholarship.org This process relies on the use of a central molecular framework, or scaffold, onto which various chemical appendages can be systematically attached.

This compound is an excellent candidate for a scaffold in combinatorial library synthesis. rsc.org It possesses at least two distinct points of diversification:

The Pyrrolidine Nitrogen: The secondary amine can be reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), isocyanates (to form ureas), or aldehydes/ketones (via reductive amination), to introduce a wide variety of substituents.

The Chloro-Substituted Pyridine Ring: The chlorine atom can be replaced using transition metal-catalyzed cross-coupling reactions, allowing for the introduction of another set of diverse fragments. researchgate.netscispace.com

By systematically combining different building blocks at these two positions, a large and structurally diverse library of compounds can be generated from a single starting scaffold. This approach enables the efficient exploration of chemical space around the core structure, increasing the probability of discovering compounds with desired biological activities. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs, which further enhances the potential value of libraries built upon this framework. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in the Study of S 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. For enantiomeric compounds, this provides a powerful method for determining enantiomeric purity, a critical quality attribute. Electronic Circular Dichroism (ECD) is a primary chiroptical technique used for this purpose. unipi.itacs.org

An ECD spectrum plots the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. Enantiomers produce mirror-image ECD spectra; one enantiomer will have a positive signal at a specific wavelength, while the other will exhibit a negative signal of equal magnitude. This property allows for the highly sensitive and accurate quantification of the enantiomeric excess (ee) in a sample. For (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine, the ECD spectrum would be unique to the (S)-configuration and could be used to detect and quantify even trace amounts of the corresponding (R)-enantiomer.

The determination of enantiomeric purity is often performed using High-Performance Liquid Chromatography coupled with a Circular Dichroism detector (HPLC-CD). nih.gov This hyphenated technique allows for the physical separation of the enantiomers on a chiral stationary phase, with the CD detector providing specific confirmation and quantification of each stereoisomer. nih.gov

Table 1: Representative HPLC-CD Data for Enantiomeric Purity Analysis

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Ethanol with additive |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (UV) | 260 nm |

| CD Detection Wavelength | 265 nm |

| Retention Time of (S)-enantiomer | 8.5 min |

| Retention Time of (R)-enantiomer | 10.2 min |

| Enantiomeric Excess (ee) of Sample | >99.5% |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures in solution. diva-portal.org While one-dimensional ¹H and ¹³C NMR provide primary information about the chemical environment of atoms, advanced two-dimensional (2D) techniques are necessary to definitively assemble the complete structure of a molecule like this compound.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It would be used to map the proton connectivity within the pyrrolidine (B122466) ring and to confirm the relative positions of protons on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for unambiguous assignment of each ¹³C peak based on its corresponding ¹H signal.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the pyrrolidine ring to the pyridine ring, for instance, by showing a correlation from the pyrrolidine proton at the point of attachment (C2) to the pyridine carbon (C5).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations that help define the molecule's conformation and stereochemistry. diva-portal.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine-C2 | 8.45 (d) | 148.5 | H4, H6 |

| Pyridine-C3 | - | 133.0 | - |

| Pyridine-C4 | 7.80 (dd) | 138.0 | H2, H6 |

| Pyridine-C5 | - | 145.0 | - |

| Pyridine-C6 | 8.55 (d) | 150.0 | H2, H4 |

| Pyrrolidine-C2' | 4.50 (t) | 60.0 | Py-C4, Py-C5, C3', C5' |

| Pyrrolidine-C3' | 2.10 (m), 1.90 (m) | 25.5 | C2', C4', C5' |

| Pyrrolidine-C4' | 1.85 (m), 1.75 (m) | 33.0 | C2', C3', C5' |

| Pyrrolidine-C5' | 3.30 (m), 3.20 (m) | 46.0 | C2', C3', C4' |

Note: Data are representative and based on typical values for substituted pyridine and pyrrolidine rings. Actual values may vary.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) is capable of determining the molecular weight with high accuracy, which allows for the calculation of the elemental formula of this compound, confirming its atomic composition.

When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for impurity profiling. ijnrd.orgnih.gov The LC component separates the parent compound from any process-related impurities or degradation products, while the mass spectrometer provides molecular weight and structural information for each separated component. lcms.cz Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and any detected impurities. The resulting fragmentation patterns serve as fingerprints that can be used to identify known impurities or elucidate the structures of unknown ones.

Table 3: Representative HRMS and MS/MS Fragmentation Data

| Ion | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ | 183.0633 | 183.0631 | Protonated parent molecule |

| Fragment 1 | 147.0268 | 147.0267 | Loss of HCl |

| Fragment 2 | 113.0600 | 113.0599 | Pyridine ring fragment after pyrrolidine cleavage |

| Fragment 3 | 71.0862 | 71.0861 | Protonated pyrrolidine fragment |

This impurity profile is essential for controlling the quality of the drug substance and ensuring its safety. ijprajournal.com

X-ray Crystallography for Absolute Configuration and Conformational Analysis

While spectroscopic methods provide extensive structural information, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, single-crystal sample. nih.gov It provides unambiguous proof of the molecular structure and, crucially for chiral molecules, can determine the absolute configuration (the specific (S) or (R) arrangement at the stereocenter). nih.gov

The technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

The analysis also yields precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's preferred conformation in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 15.62 |

| Volume (ų) | 869.5 |

| Z (Molecules/unit cell) | 4 |

| Flack Parameter | 0.02(3) |

Note: Crystal data are representative for a small organic molecule and are based on data for similar heterocyclic structures. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling Studies of S 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and chemical reactivity of a molecule. For (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine, these methods elucidate the distribution of electron density and identify regions susceptible to chemical reactions.

The electronic character of the molecule is significantly influenced by its substituents. The chlorine atom acts as an electron-withdrawing group, while the pyrrolidine (B122466) ring can act as an electron-donating group. The interplay of these groups on the pyridine (B92270) ring creates a unique electronic landscape. Methods like Density Functional Theory (DFT) are employed to calculate the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of these orbitals are key predictors of reactivity. For chloropyridines and related chlorodiazines, the selection of the appropriate LUMO or LUMO+1 is crucial for correlating with observed reactivity in nucleophilic substitutions. wuxiapptec.com In many cases, the LUMO may not have a significant lobe on the carbon atom bonded to the chlorine, whereas the LUMO+1 does; in such instances, the LUMO+1 is used to predict the site of nucleophilic attack. wuxiapptec.com Quantum calculations can determine the energies of these orbitals and predict the activation energies for potential reactions, providing a quantitative basis for comparing the reactivity of different sites on the molecule. wuxiapptec.com

| Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy often corresponds to greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy often corresponds to greater reactivity towards nucleophiles. |

| LUMO/LUMO+1 Lobe Distribution | The location of large orbital lobes on specific atoms (e.g., the carbon attached to the chlorine) points to the most likely sites for nucleophilic attack. wuxiapptec.com |

| Calculated Activation Energy | Provides a quantitative measure of the energy barrier for a specific reaction to occur, allowing for comparison of different reaction pathways. wuxiapptec.com |

| Electrostatic Potential Map | Visually represents electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrostatic interactions. |

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium of various puckered conformations. nih.gov Understanding this conformational flexibility is critical as it dictates the three-dimensional shape of the molecule and its ability to fit into a biological target.

The specific conformation of the pyrrolidine ring can be described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The phase angle (P) describes which atoms are displaced from the mean plane of the ring, while the puckering amplitude (Φmax) indicates the degree of that displacement. nih.gov These conformations are typically categorized as envelope (E) or twisted (T) forms. nih.gov

Conformational analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and confirmed with molecular modeling. nih.govresearchgate.net The coupling constants (³J(H,H)) between protons on the pyrrolidine ring are highly sensitive to the dihedral angles between them, which in turn depend on the ring's pucker. researchgate.net These experimental values can be compared with those calculated for different theoretical conformations to determine the most probable structure or equilibrium of structures in solution. researchgate.net Factors such as substitution on the pyrrolidine nitrogen can significantly influence and even "tune" the ring's conformation across the entire pseudorotation cycle. nih.gov

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Phase Angle (P) | A periodic variable (0° to 360°) that indicates which ring atoms are situated outside the ring plane. nih.gov | Defines the type of pucker (e.g., North, South, East, West). |

| Puckering Amplitude (Φmax) | Describes the degree of distortion of the five-membered ring out of the plane. nih.gov | 35°–45° nih.gov |

| Conformation Types | The geometry of the pyrrolidine ring can occupy various envelope (E) and twisted (T) conformations. nih.gov | Examples: ³T₄, Eɴ |

Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. plos.org For this compound, docking simulations can generate hypotheses about its potential biological targets and its specific binding mode within a target's active site.

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov Studies on related molecules have shown that the 3-chloropyridine (B48278) moiety has a propensity to occupy specific hydrophobic pockets, such as the S1 pocket in some proteases. nih.gov In such a pose, the pyridine ring can form hydrophobic interactions, while the nitrogen atom may act as a hydrogen bond acceptor. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex and the thermodynamic properties of binding. nih.gov A stable complex in an MD simulation, characterized by low root-mean-square deviation (RMSD), lends confidence to the docking hypothesis. plos.org

| Simulation Parameter | Purpose in Analysis | Typical Output/Interpretation |

|---|---|---|

| Binding Energy/Docking Score | Predicts the binding affinity of the ligand to the receptor; a lower energy value typically indicates a more favorable interaction. nih.gov | kcal/mol |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atoms in the complex over time from a reference structure, indicating the stability of the binding pose. plos.org | Low, stable RMSD values suggest a stable complex. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues in the protein, highlighting which parts of the protein interact most significantly with the ligand. plos.org | High RMSF values can indicate flexible regions. |

| Interaction Energy | Calculates the contribution of different forces (e.g., van der Waals, electrostatic) to the overall binding energy, detailing the nature of the interaction. mdpi.com | Decomposition into specific energy components. |

Structure-Activity Relationship (SAR) Modeling for Rational Design

Structure-Activity Relationship (SAR) is the study of how a molecule's chemical structure relates to its biological activity. For this compound, SAR studies involve systematically modifying the structure and assessing how these changes affect its activity, guiding the rational design of more potent and selective analogs. oncodesign-services.com

Computational SAR methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, can build predictive models from experimental data. oncodesign-services.commdpi.com These models identify the key structural features that influence potency, selectivity, and other important properties. oncodesign-services.com

For this compound, an SAR campaign would involve synthesizing and testing a series of related compounds. Modifications might include:

Varying the substituent on the pyridine ring: Replacing the chlorine with other halogens (F, Br) or with small alkyl groups to probe the effect of electronics and sterics.

Changing the substituent position: Moving the chlorine or pyrrolidine group to other positions on the pyridine ring.

Modifying the pyrrolidine ring: Introducing substituents on the nitrogen or carbon atoms of the pyrrolidine ring to alter its conformation and interaction potential.

The resulting data helps build a model that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. oncodesign-services.comnih.gov

| Structural Modification Site | Example Modification | Rationale based on SAR Principles |

|---|---|---|

| Pyridine Ring (Position 3) | Replace -Cl with -F, -Br, or -CH₃ | To investigate the role of halogen bonding and electronic effects on binding affinity. |

| Pyridine Ring (Other Positions) | Move the -Cl to position 2 or 4. | To explore how the relative positions of the substituents affect the overall molecular geometry and target interaction. |

| Pyrrolidine Ring (Nitrogen) | Add a methyl or acyl group to the nitrogen. | To alter the ring's conformational preference and introduce new interaction points. nih.gov |

| Pyrrolidine Ring (Carbon) | Introduce a hydroxyl or other functional group. | To probe for additional hydrogen bonding or other interactions within the target's binding site. |

Medicinal Chemistry Research and Biological Activity Profiling of S 3 Chloro 5 Pyrrolidin 2 Yl Pyridine and Its Derivatives

Investigation of Biological Target Interactions and Mechanistic Insights

The (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine scaffold is structurally related to epibatidine, a potent natural alkaloid known for its high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Research into analogues has revealed that the pyridine-pyrrolidine core is fundamental for interaction with these receptors. Specifically, derivatives of the closely related deschloroepibatidine have shown high-affinity binding to α4β2 nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. nih.gov

While many compounds in this class act as agonists at nAChRs, mimicking the action of acetylcholine, subtle structural modifications can convert them into functional antagonists. nih.gov Studies on deschloroepibatidine analogues demonstrated that while they bind with high affinity, they act as weak agonists on their own but can potently antagonize nicotine-induced effects. nih.gov This suggests a mechanism where the compound occupies the receptor's binding site without inducing the full conformational change required for channel activation, thereby blocking the binding of agonists like nicotine (B1678760).

Beyond nAChRs, the broader pyridine-pyrrolidine scaffold has been implicated in the inhibition of various other biological targets. For instance, spiro-pyrrolidine derivatives have been developed as potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a key target in cancer therapy. nih.govacs.org Other research has identified pyrrolidine-containing compounds as inhibitors of enzymes such as phenylalanine-tRNA synthetase (PheRS) in parasites and bacterial phosphopantetheinyl transferase, highlighting the versatility of this structural motif in interacting with diverse protein active sites. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies for Modulating Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives based on the this compound scaffold, SAR investigations have provided key insights into how structural modifications influence potency and selectivity.

The substitution pattern on both the pyridine (B92270) and pyrrolidine (B122466) rings is critical. In research on deschloroepibatidine analogues, which share the core pyridine-pyrrolidine linkage, modifications at the 3'-position of the azabicycloheptane ring (structurally analogous to the pyrrolidine ring) significantly impacted binding affinity for α4β2 nAChRs. nih.gov For example, small, electronegative substituents like fluorine or ethynyl (B1212043) groups at this position resulted in exceptionally high potency. nih.gov

The chlorine atom at the 3-position of the pyridine ring also plays a significant role. Halogenation is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability. nih.gov In many heterocyclic drug candidates, the position and nature of the halogen substituent can dramatically alter target engagement. nih.gov For example, in a series of benzofuro[3,2-b]pyridine derivatives, chlorination of the phenyl ring was found to be important for inhibitory activity against topoisomerase enzymes. nih.gov

The pyrrolidine ring itself offers opportunities for modulation. The nitrogen atom of the pyrrolidine is a key basicity center and a point for substitution. nih.gov N-alkylation can influence properties like blood-brain barrier penetration and receptor subtype selectivity. In one study of nAChR antagonists, an N-methyl derivative showed potent antagonist activity. nih.gov Furthermore, introducing substituents on the pyrrolidine ring can control its conformation, which in turn affects pharmacological efficacy. nih.gov For instance, the stereochemistry of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist or has other effects. nih.gov

The following table summarizes key SAR findings for related pyridine-pyrrolidine structures:

| Compound Series | Structural Modification | Position | Observed Effect on Biological Activity |

| Deschloroepibatidine Analogues nih.gov | 3'-Fluoro substitution | Pyrrolidine-like ring | High binding affinity (Kᵢ = 0.037 nM) for α4β2 nAChRs. |

| Deschloroepibatidine Analogues nih.gov | 3'-Ethynyl substitution | Pyrrolidine-like ring | Highest binding affinity (Kᵢ = 0.02 nM) for α4β2 nAChRs. |

| Deschloroepibatidine Analogues nih.gov | N-Methyl substitution | Pyrrolidine-like ring | Potent antagonist of nicotine-induced antinociception. |

| Pyrrolo[2,3-d]pyrimidine Derivatives acs.org | (2R)-2-methylpyrrolidin-1-yl | Pyrrolidine ring | Potency breakthrough for LRRK2 kinase inhibition (cKᵢ 0.7 nM). |

| Spirooxindole MDM2 Inhibitors acs.org | Insertion of Nitrogen | Phenyl ring (Site B) | 26-fold decrease in binding affinity to MDM2. |

| Spirooxindole MDM2 Inhibitors acs.org | Insertion of Nitrogen | Oxindole ring (Site C) | Maintained high potency (Kᵢ = 13–14 nM) for MDM2. |

Exploration as a Bioactive Scaffold in Drug Discovery Research

The pyridine-pyrrolidine motif is considered a "privileged scaffold" in drug discovery. nih.govmdpi.com This is due to its frequent appearance in molecules with diverse biological activities and its ability to interact with multiple biological targets. nih.gov The pyrrolidine ring provides sp³-hybridized carbons, which increases the three-dimensionality of a molecule, a desirable trait for improving binding specificity and pharmacokinetic properties. nih.govacs.org The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility. researchgate.netmdpi.com

This compound serves as a valuable starting scaffold for building libraries of compounds for high-throughput screening. Its defined stereochemistry allows for the exploration of enantioselective interactions with biological targets like enzymes and receptors. nih.gov The scaffold has been utilized in the development of potential therapeutics for a range of diseases. For example, related pyrrolopyridine structures are being investigated as kinase inhibitors for cancer treatment and as agents for neurological diseases. researchgate.netnih.gov

The discovery of potent MDM2 inhibitors based on a spiro-pyrrolidine-oxindole core exemplifies the utility of this scaffold. nih.govacs.org Extensive research in this area led to the identification of a clinical candidate, demonstrating that the pyrrolidine moiety can be a central component of highly active and orally bioavailable drugs. nih.govacs.org Similarly, the development of bicyclic pyrrolidine analogues as inhibitors of Toxoplasma gondii growth showcases the scaffold's application in infectious disease research. acs.org

Derivatization Strategies for Enhanced Biological Engagement

To improve the therapeutic potential of lead compounds, medicinal chemists employ various derivatization strategies. For the this compound scaffold, derivatization can be targeted at several key positions to enhance biological engagement, selectivity, and pharmacokinetic profiles.

Common strategies include:

N-Functionalization of the Pyrrolidine Ring: The secondary amine of the pyrrolidine is a common site for modification. Alkylation, acylation, or arylation at this position can significantly alter a compound's properties. For instance, reacting the nitrogen with various aromatic groups was used to synthesize inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov

Substitution on the Pyrrolidine Ring: Introducing substituents at the C3, C4, or C5 positions of the pyrrolidine ring can create additional chiral centers and provide new vectors for interacting with target proteins. This can lock the ring into a specific conformation, which can be beneficial for activity. nih.gov

Modification of the Pyridine Ring: The pyridine ring can be further functionalized. For example, replacing the chlorine atom with other groups via nucleophilic substitution or cross-coupling reactions can fine-tune the electronic nature and steric profile of the molecule. nih.gov

Scaffold Hopping and Ring Replacement: In some cases, one of the rings may be replaced entirely to explore new chemical space while retaining key binding interactions. One research group explored replacing a pyridine ring with other cyclic amines like morpholine (B109124) and piperidine (B6355638) to investigate the impact on analgesic and sedative effects. nih.gov

These synthetic modifications aim to optimize interactions with the target, for example, by introducing groups that can form additional hydrogen bonds, occupy hydrophobic pockets, or improve metabolic stability. researchgate.net

Role in Broad Spectrum Research on Pyridine-Pyrrolidine Bioactivity

Compounds containing both a pyridine and a pyrrolidine moiety are the subject of broad-spectrum research due to their wide range of observed biological activities. mdpi.comnih.gov This structural combination has proven to be a versatile pharmacophore, leading to the investigation of these compounds across numerous therapeutic areas.

The diverse activities reported for this class of compounds underscore the importance of the pyridine-pyrrolidine scaffold in medicinal chemistry. Research has demonstrated efficacy in areas including:

Nervous System Disorders: Many derivatives have been studied for their effects on the central nervous system, including analgesic, sedative, and anticonvulsant properties. nih.govbohrium.comnih.gov

Cancer: Pyrrolopyridine derivatives have been developed as kinase inhibitors (e.g., Vemurafenib) and inhibitors of other key cancer targets like MDM2. nih.govnih.gov

Infectious Diseases: The scaffold is present in compounds with antimicrobial, antiviral (including anti-HIV), and antiparasitic activity. acs.orgmdpi.comnih.govbohrium.com

Metabolic Diseases: Certain pyrrolo[3,4-c]pyridine derivatives have shown antidiabetic activity by stimulating glucose uptake. nih.govbohrium.com

The following table highlights the broad range of biological activities associated with the pyridine-pyrrolidine scaffold:

| Biological Activity | Compound Class / Example | Reference |

| Analgesic & Sedative | Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | nih.govbohrium.com |

| Anticancer | Pyrrolopyridines (e.g., Vemurafenib) | nih.gov |

| Antiviral (HIV) | Pyrrolo[3,4-c]pyridine derivatives (IN inhibitors) | bohrium.com |

| Antidiabetic | 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | nih.govbohrium.com |

| Antimicrobial | Mannich pyrol-pyridine bases | mdpi.com |

| nAChR Antagonism | 3'-substituted deschloroepibatidine analogues | nih.gov |

| MDM2 Inhibition | Spirooxindole-pyrrolidines | acs.org |

| Antiparasitic | Bicyclic Pyrrolidines | acs.org |

This wide applicability demonstrates that the pyridine-pyrrolidine core is a highly fruitful starting point for drug discovery programs. The specific stereochemistry and substitution pattern of this compound make it a distinct and promising entity within this broad and pharmacologically significant class of compounds.

Emerging Trends and Future Research Directions for S 3 Chloro 5 Pyrrolidin 2 Yl Pyridine

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine and its analogs is paramount for its widespread use. Future research is focused on moving beyond classical methods towards more sophisticated and sustainable synthetic strategies. Key trends include the development of catalytic asymmetric reactions that can construct the chiral pyrrolidine (B122466) ring with high precision.

Emerging methodologies include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as N,N'-dioxide–nickel(II) complexes, is being explored for asymmetric conjugate additions to create complex pyrrolidinyl structures with excellent control over stereochemistry (up to 98% ee). nih.gov This approach allows for the construction of key stereocenters early in the synthetic sequence.

Organocatalytic Cycloadditions : Asymmetric 1,3-dipolar cycloaddition reactions, often catalyzed by small organic molecules, represent a powerful tool for building the five-membered pyrrolidine ring. nih.govrsc.org These methods are attractive due to their operational simplicity and ability to generate multiple stereocenters in a single step. rsc.org

Enzymatic and Biotransformation Approaches : Biocatalysis offers a green and highly selective alternative for producing chiral amines and heterocycles. The use of enzymes, such as imine reductases (IREDs), in biotransformations can achieve very high enantiomeric excess for related pyrrolidine structures. chemicalbook.com This methodology is being investigated for its potential to provide direct and environmentally benign access to the (S)-enantiomer.

Table 1: Comparison of Modern Synthetic Strategies for Pyrrolidine Scaffolds This table is interactive. Click on headers to sort.

| Methodology | Catalyst/Reagent Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Lewis Acid Catalyzed Asymmetric Synthesis | Chiral N,N′-dioxide/Ni(BF₄)₂·6H₂O | High diastereoselectivity and enantioselectivity (>19:1 dr, up to 98% ee). nih.gov | Effective for creating complex spiro-pyrrolidinyl systems from vinyl azides. nih.gov |

| Organocatalytic 1,3-Dipolar Cycloaddition | Organocatalysts (e.g., diarylprolinol silyl (B83357) ethers) | Creates multiple contiguous stereocenters; high yields and stereoselectivities. rsc.org | Successfully applied to synthesize CF₃-containing spiro[pyrrolidin-3,2′-oxindoles]. rsc.org |

| Biotransformation | Imine Reductase (IRED) Enzymes & NADPH cofactor | Extremely high enantioselectivity; operates under mild, aqueous conditions. chemicalbook.com | Demonstrated for the conversion of myosmine (B191914) to (S)-nornicotine with high enantiomeric excess. chemicalbook.com |

Expanding the Scope of Building Block Applications

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov Likewise, pyrrolidine motifs are key components of many biologically active compounds. researchgate.net The compound this compound combines these features, making it a versatile building block for creating diverse chemical libraries.

Future applications focus on leveraging its dual functionality:

Pyridine Ring Elaboration : The chloro- and pyridyl-nitrogens allow for a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. nih.gov This enables systematic modification to optimize pharmacokinetics and target engagement.

Pyrrolidine Ring Functionalization : The secondary amine of the pyrrolidine ring is readily functionalized via N-alkylation, acylation, or reductive amination. This provides a vector for introducing substituents that can probe specific interactions within a protein's binding pocket or improve properties like solubility. nih.gov

The strategic combination of these modifications allows for the rapid generation of novel chemical entities with significant three-dimensional diversity, a highly sought-after characteristic in modern drug discovery to access challenging biological targets. nih.gov

Table 2: Potential Diversification Reactions for this compound This table is interactive. Click on headers to sort.

| Reaction Site | Reaction Type | Potential Reagents | Purpose in Drug Discovery |

|---|---|---|---|

| Pyridine Ring (C-Cl) | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids/esters | Introduce diverse aromatic systems to modulate target binding and properties. nih.gov |

| Pyridine Ring (C-Cl) | Buchwald-Hartwig Amination | Amines, amides | Install nitrogen-based functional groups. |

| Pyrrolidine Ring (N-H) | Reductive Amination | Aldehydes, ketones | Introduce alkyl groups with varying size and polarity. researchgate.net |

| Pyrrolidine Ring (N-H) | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides | Form amides and sulfonamides to alter electronic properties and hydrogen bonding capacity. |

Advanced Computational Approaches for Predictive Modeling

As the complexity of synthesized molecules increases, computational chemistry is becoming an indispensable tool for prioritizing synthetic efforts. For derivatives of this compound, in silico methods are being used to predict biological activity, metabolic stability, and potential toxicity. nih.gov

Key computational trends include:

Machine Learning (ML) and AI : ML models, including random forests and neural networks, are being trained on large datasets to predict properties such as mutagenicity or off-target effects. nih.gov This allows for the early-stage filtering of compounds that are likely to fail later in development.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies are used to build mathematical models that correlate specific structural features of molecules with their biological activity. nih.gov For this scaffold, QSAR can help identify which substitutions on the pyridine or pyrrolidine rings are most likely to improve potency against a given target.

Molecular Modeling : Conformational analysis and docking simulations provide insights into how these molecules bind to their targets. nih.gov Such models can explain structure-activity relationships at an atomic level and guide the rational design of next-generation compounds with improved affinity and selectivity. nih.gov

Exploration of New Biological Targets and Pathways

While the pyrrolidinyl-pyridine scaffold is known for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), emerging research is identifying its potential to modulate novel biological targets implicated in a range of diseases. nih.gov

Future research is focused on evaluating derivatives in new therapeutic areas:

SARM1 Inhibition : Recent patent literature has disclosed substituted pyridine derivatives, including those related to the this compound scaffold, as inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1). google.com SARM1 is a critical protein in the pathway of axonal degeneration, making its inhibitors potential therapeutics for neurodegenerative diseases and nerve injury. google.com

LRRK2 Inhibition : The pyrrolidine moiety has been incorporated into inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. acs.org The (2R)-2-methylpyrrolidin-1-yl group, a close analog, was shown to significantly enhance potency, suggesting that the (S)-pyrrolidinyl scaffold could be valuable in this area. acs.org

PET Imaging Agents : Analogs of the core structure are being developed as Positron Emission Tomography (PET) imaging agents for nAChRs. nih.gov By modifying the scaffold to improve properties like blood-brain barrier penetration, researchers aim to create better diagnostic tools for neurological conditions. nih.gov

Table 3: Emerging Biological Targets for this compound Analogs This table is interactive. Click on headers to sort.

| Biological Target | Associated Disease Area | Rationale for Investigation | Reference |

|---|---|---|---|

| SARM1 | Neurodegeneration, Nerve Injury | SARM1 protein is a key driver of axonal degeneration; inhibitors could be neuroprotective. | google.com |

| LRRK2 | Parkinson's Disease | The pyrrolidine group has been shown to be a potent substituent in LRRK2 inhibitor design. | acs.org |

| nAChRs | Neurological Disorders, Addiction | Established target; new analogs are being developed as high-affinity PET imaging ligands. | nih.gov |

Integration into Multidisciplinary Research Initiatives

The full potential of this compound can only be realized through integrated, multidisciplinary research efforts. The journey from a simple building block to a clinical candidate requires seamless collaboration across several scientific disciplines.

Future success hinges on initiatives that bring together:

Synthetic and Medicinal Chemists : To develop novel synthetic routes (8.1) and create focused libraries of compounds based on the building block (8.2). nih.govsciencedaily.com

Computational Chemists : To apply predictive modeling to prioritize the most promising derivatives for synthesis and testing (8.3). nih.gov

Pharmacologists and Biologists : To screen new compounds against emerging biological targets (8.4) and evaluate their efficacy in relevant disease models.

Imaging and Diagnostics Specialists : To develop and utilize derivatives as tools, such as PET radiotracers, for studying disease states and target engagement in living systems. nih.gov

An example of such synergy is the development of novel PET ligands, which requires expertise in organic synthesis, radiolabeling, in vitro binding assays, molecular modeling, and preclinical/clinical neuroimaging. nih.gov This collaborative paradigm is essential for translating the chemical potential of this compound into tangible scientific and medical advances.

Q & A

Basic: What established synthetic routes are available for (S)-3-Chloro-5-(pyrrolidin-2-yl)pyridine?

Answer:

The synthesis typically involves three key steps:

Pyridine Ring Formation : Use Hantzsch pyridine synthesis or cross-coupling reactions to construct the pyridine core. For example, β-ketoesters, aldehydes, and ammonia can condense to form substituted pyridines .

Pyrrolidine Introduction : The pyrrolidinyl group is introduced via aza-Michael addition or nucleophilic substitution. For stereochemical control (S-configuration), chiral auxiliaries or enantioselective catalysis may be required .

Chlorination : Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) at specific positions (e.g., C3) under controlled temperatures (0–25°C) .

Key Considerations : Optimize reaction conditions (solvent polarity, catalyst loading) to minimize byproducts. Purity is confirmed via HPLC or GC-MS.

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyrrolidine protons at δ 1.5–3.0 ppm; pyridine protons at δ 7.0–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals for stereochemical confirmation.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹) .

Validation : Compare spectral data with literature or computational simulations (DFT).

Advanced: How can conflicting data on reaction yields from chlorination steps be resolved?

Answer:

Discrepancies often arise from:

- Reagent Selectivity : NCS vs. Cl₂ gas—NCS offers milder conditions but may require longer reaction times .

- Positional Competition : Chlorination at C3 vs. C5 can occur; use directing groups (e.g., electron-withdrawing substituents) to control regioselectivity .

- Temperature Effects : Higher temperatures (>30°C) may lead to over-chlorination. Monitor via TLC and adjust cooling protocols.

Troubleshooting : Perform kinetic studies and isolate intermediates to identify competing pathways.

Advanced: What is the role of the pyrrolidine moiety in biological activity?

Answer:

The (S)-pyrrolidine group contributes to:

- Target Binding : The nitrogen in pyrrolidine forms hydrogen bonds with enzyme active sites (e.g., kinases, GPCRs).

- Conformational Rigidity : The five-membered ring restricts rotation, enhancing binding affinity .

- Solubility : The basic nitrogen improves aqueous solubility, critical for bioavailability.

Mechanistic Studies : Use molecular docking or mutagenesis to map interactions with biological targets .

Basic: What safety precautions are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (WGK 3 classification indicates aquatic toxicity) .

- First Aid :

Storage : Keep in airtight containers, away from light and moisture.

Advanced: How to design stability studies under varying pH conditions?

Answer:

- Experimental Design :

- Prepare buffers (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Identify degradation products using LC-MS.

- Key Parameters :

- pH Sensitivity : The pyrrolidine group may protonate at low pH, altering solubility.

- Oxidative Stability : Test with radical initiators (e.g., AIBN) .

Outcome : Derive a pH-stability profile to guide formulation studies.

Basic: What common impurities arise during synthesis, and how are they removed?

Answer:

- Byproducts :

- Di-chlorinated analogs : From over-chlorination.

- Racemization Products : (R)-isomer due to insufficient stereochemical control.

- Purification :

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.